![molecular formula C13H12N4O2S B2945552 2-氨基-4-(2-苯乙基)[1,3]噻唑并[4,5-d]嘧啶-5,7(4H,6H)-二酮 CAS No. 898131-78-7](/img/structure/B2945552.png)

2-氨基-4-(2-苯乙基)[1,3]噻唑并[4,5-d]嘧啶-5,7(4H,6H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

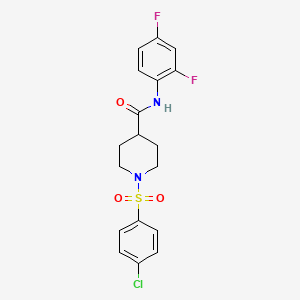

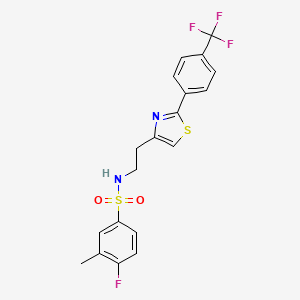

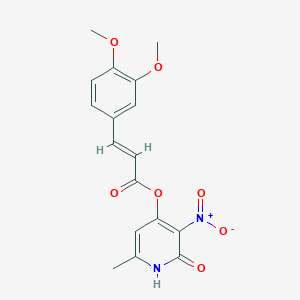

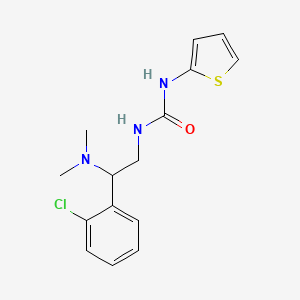

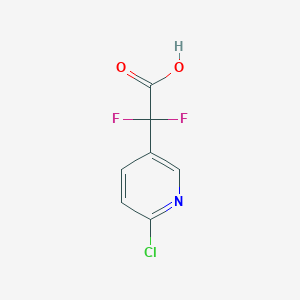

“2-amino-4-(2-phenylethyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione” is a compound that falls under the category of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines involves numerous methods . For instance, a new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis

The molecular structure of pyrimidines is characterized by the presence of two nitrogen atoms at positions 1 and 3 of the six-membered ring . Preliminary SAR analysis revealed that substituted 3,4,5-trimethoxystyryl at C-5 and alkylamine at C-7 pyrazolo[4,3-d]pyrimidine framework were useful for its anti-inflammatory activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidines include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidines can be analyzed using various spectral techniques including TEM, BET, XRD, FT-IR, SEM, and EDX . For instance, the IR spectrum of a similar compound showed peaks at 3446, 3276, 2995, 2928, 1597, 1543, 1386, 1319, 1081 cm –1 .科学研究应用

合成和药理活性

一项研究开发了一种简单有效的方案来合成新的噻唑并嘧啶衍生物,包括那些结构类似于2-氨基-4-(2-苯乙基)[1,3]噻唑并[4,5-d]嘧啶-5,7(4H,6H)-二酮的衍生物。这些化合物被评估了它们的细胞毒性和抗炎作用,某些衍生物显示出作为细胞毒性剂的潜力,而另一些衍生物则表现出显着的抗炎作用。该研究的发现得到了计算机对接研究的支持,表明这些化合物与P38 MAP激酶和MMP-9等蛋白质相互作用,表明它们作为治疗剂的潜力(S. Sukanya 等人,2022)。

杂环化学和生物活性

另一项研究集中于合成多核杂环,例如偶氮并噻吩并嘧啶和噻吩并噻唑并嘧啶,它们在结构上与2-氨基-4-(2-苯乙基)[1,3]噻唑并[4,5-d]嘧啶-5,7(4H,6H)-二酮相关。发现这些化合物具有很高的生物活性,包括作为腺苷激酶抑制剂、血小板聚集抑制剂,并表现出抗白血病和抗癌活性(A. El-Gazzar 等人,2006)。

固相合成

开发了一种无痕固相合成噻唑并嘧啶-5,7-二酮衍生物的方法,它们与2-氨基-4-(2-苯乙基)[1,3]噻唑并[4,5-d]嘧啶-5,7(4H,6H)-二酮密切相关。该方法允许将不同的元素有效地整合到噻唑并嘧啶环系中,突出了其在药物发现和开发过程中的用途(Taeho Lee 等人,2009)。

抗病毒活性

对噻唑并嘧啶的研究还揭示了它们在抗病毒治疗中的潜力。具体而言,5-氨基噻唑并[4,5-d]嘧啶-2,7(3H,6H)-二酮的衍生物,在结构上与所讨论的化合物相关,对人类巨细胞病毒(HCMV)表现出显着的体外活性,包括对标准抗病毒药物具有抗性的菌株。这表明它们在治疗病毒感染中的潜在应用(GR Revankar 等人,1998)。

作用机制

未来方向

生化分析

Biochemical Properties

Similar compounds in the thiazolo[4,5-d]pyrimidin-7(6H)-ones class have been shown to interact with topoisomerase I, an enzyme involved in DNA replication . These compounds demonstrated potent cytotoxicity and topoisomerase I inhibitory activity .

Cellular Effects

Related compounds have demonstrated potent cytotoxicity in cancer cells . They may cause DNA damage during cell replication by stabilizing the topoisomerase I/DNA complex, thus efficiently inhibiting the proliferation of cancer cells .

Molecular Mechanism

Related compounds have been shown to inhibit topoisomerase I, an enzyme that relaxes supercoiled DNA during replication . These compounds may bind to the topoisomerase I/DNA complex, stabilizing it and preventing the enzyme from relieving the torsional strain in the DNA, thus inhibiting DNA replication and cell division .

属性

IUPAC Name |

2-amino-4-(2-phenylethyl)-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2S/c14-12-15-10-9(20-12)11(18)16-13(19)17(10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,14,15)(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOCXMILQKELLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C3=C(C(=O)NC2=O)SC(=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)amine trihydrochloride](/img/structure/B2945470.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2945480.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-((2-fluorobenzyl)thio)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2945483.png)

![1-[3-Chloro-4-(trifluoromethyl)phenyl]-N-methylethanamine](/img/structure/B2945484.png)

![6-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)butanoylamino]hexanoic acid](/img/structure/B2945489.png)

![2-[(4-Methoxybenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2945490.png)